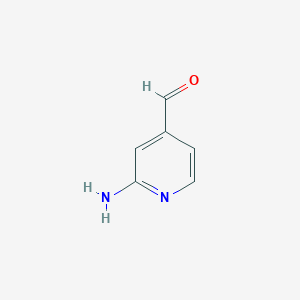

2-Aminopyridine-4-carbaldehyde

Vue d'ensemble

Description

2-Aminopyridine-4-carbaldehyde is a heterocyclic organic compound featuring both an amino group and an aldehyde group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminopyridine-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-aminopyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Various aldehydes or ketones, often under mild heating.

Major Products:

Oxidation: 2-Aminopyridine-4-carboxylic acid.

Reduction: 2-Aminopyridine-4-methanol.

Substitution: Schiff bases with varying substituents depending on the aldehyde or ketone used.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Discovery

2-Aminopyridine-4-carbaldehyde serves as a crucial scaffold in the synthesis of bioactive compounds. Its structural features allow for the development of pharmacophores targeting various biological pathways. The compound's low molecular weight facilitates the identification of metabolites, which is essential in toxicity studies during drug development .

Recent studies have demonstrated its potential as an antibacterial agent. For instance, derivatives of 2-aminopyridine have shown inhibitory effects on key enzymes in Pseudomonas aeruginosa, a common pathogen responsible for nosocomial infections. These derivatives inhibit isocitrate lyase and malate synthase, critical for the pathogen's survival in hostile environments .

Enzyme Inhibition

Mechanism of Action

The inhibition of specific enzymes by 2-aminopyridine derivatives has been extensively studied. One notable example is the inhibition of the glyoxylate shunt enzymes (isocitrate lyase and malate synthase) by structural analogs of 2-aminopyridine. These compounds exhibit potent inhibitory activity, with some achieving over 90% inhibition at certain concentrations . This mechanism highlights the compound's potential as a lead in developing new antibacterial therapies.

Selective Adsorption

Environmental Applications

In environmental chemistry, this compound has been utilized in molecular imprinting techniques for selective adsorption processes. Research indicates that molecularly imprinted polymers (MIPs) can effectively adsorb 2-aminopyridine from mixtures containing structural analogs like pyridine and aniline. The maximum adsorption capacities observed were significant, indicating the compound's utility in removing genotoxic substances from contaminated environments .

-

Antibacterial Activity Against Pseudomonas aeruginosa

A study characterized several derivatives of 2-aminopyridine, demonstrating their ability to inhibit key metabolic enzymes essential for bacterial survival. The most effective derivative showed a complete inhibition rate at a concentration of 75 µM, underscoring its potential as a therapeutic agent against resistant bacterial strains . -

Selective Removal of Genotoxic Compounds

Research focused on the selective adsorption capabilities of MIPs synthesized using 2-aminopyridine as a template. The study showcased the effectiveness of these polymers in selectively adsorbing 2-aminopyridine from complex mixtures, with minimal interference from coexisting ions, making it a promising approach for environmental remediation .

Mécanisme D'action

The mechanism of action of 2-aminopyridine-4-carbaldehyde largely depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its functional groups. For instance, the amino group can form hydrogen bonds, while the aldehyde group can undergo nucleophilic addition reactions, facilitating its binding to biological macromolecules .

Comparaison Avec Des Composés Similaires

2-Aminopyrimidine-4-carbaldehyde: Similar structure but with a pyrimidine ring instead of a pyridine ring.

2-Amino-4-methylpyridine: Similar structure but with a methyl group instead of an aldehyde group.

Uniqueness: 2-Aminopyridine-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Aminopyridine-4-carbaldehyde is a versatile compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an aldehyde group attached to a pyridine ring. This unique structure allows it to participate in a variety of chemical reactions, particularly in the formation of Schiff bases with primary amines, which are critical intermediates in numerous biochemical processes.

Biochemical Pathways

The compound is known to interact with various enzymes and proteins, influencing several cellular processes. Its ability to form covalent bonds with biomolecules enables it to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and alter cellular signaling pathways.

Cellular Effects

Research indicates that this compound can affect cell function by:

- Modulating cell signaling pathways .

- Influencing gene expression .

- Altering cellular metabolism .

For instance, it has been shown to interact with cellular receptors, leading to changes in signal transduction pathways that may impact cell proliferation and apoptosis.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound can potentially slow down cancer cell proliferation and induce apoptosis in tumor cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity .

- Cancer Cell Proliferation : Another study focused on the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight and simple structure. This profile is advantageous for drug development, particularly for targeting neurological disorders where effective delivery to the brain is crucial.

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Simple structure; basic amine | Limited biological activity |

| 4-Aminopyridine | Similar structure; known for neuroprotective effects | Antagonizes ion channel defects |

| This compound | Contains aldehyde group; versatile reactivity | Antimicrobial, anticancer |

Propriétés

IUPAC Name |

2-aminopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZXDNKDMWICDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622207 | |

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-61-9 | |

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.